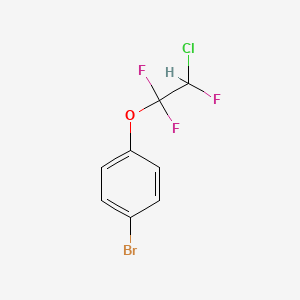
(1,1-difluoro-2-isocyanatoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-difluoro-2-isocyanatoethyl)benzene, also known as 1,1-difluoro-2-isocyanatoethylbenzene, is an isocyanate compound that has been used in a variety of scientific applications, including synthesis and lab experiments. This compound is a colorless, volatile liquid with a boiling point of about -4°C and a molecular weight of about 156.07 g/mol. It is a highly reactive compound and can be used in a variety of reactions, such as nucleophilic addition, Michael addition, and Diels-Alder reactions. Its reactivity and versatility make it a valuable reagent in the laboratory.
Applications De Recherche Scientifique
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene has been used in a variety of scientific research applications, including:
1. As a reagent in the synthesis of heterocyclic compounds, such as difluorobenzene.
2. As a reagent in the synthesis of polymers.
3. As a reagent in the synthesis of polyurethanes.
4. As a reagent in the synthesis of fluorinated compounds.
5. As a reagent in the synthesis of pharmaceuticals.
6. As a reagent in the synthesis of bioconjugates.
7. As a reagent in the synthesis of polymeric materials.
Mécanisme D'action
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene is a highly reactive compound and can be used in a variety of reactions, such as nucleophilic addition, Michael addition, and Diels-Alder reactions. Its reactivity is due to the presence of the isocyanate group, which is a highly reactive functional group. The isocyanate group can act as a nucleophile and can react with other molecules to form new bonds.
Biochemical and Physiological Effects
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene is a highly reactive compound and can react with other molecules, such as proteins, to form new bonds. The physiological effects of this compound are not well understood, but it is believed that it may have an effect on the body's immune system and may cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene has several advantages and limitations when used in lab experiments. The advantages include its high reactivity and versatility, which makes it a valuable reagent in the laboratory. However, it is a highly reactive compound and must be handled with care and caution. In addition, it is a volatile liquid and can easily evaporate, so it must be stored in a tightly sealed container.
Orientations Futures
1. Further research into the biochemical and physiological effects of (1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene.
2. Development of new synthesis methods for the compound.
3. Investigation of the compound's potential applications in the pharmaceutical and biotechnology industries.
4. Development of new methods for the safe handling and storage of the compound.
5. Exploration of new uses for the compound in the laboratory.
6. Investigation of the compound's potential as a catalyst in organic reactions.
7. Exploration of the compound's potential as a drug delivery system.
8. Development of new methods for the safe disposal of the compound.
Méthodes De Synthèse
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene can be synthesized in a variety of ways, including the following:
1. By reacting benzene with difluoroacetonitrile, followed by a reaction with phosgene.
2. By reacting benzene with difluoroacetonitrile, followed by a reaction with carbon dioxide.
3. By reacting benzene with difluoroacetic acid, followed by a reaction with phosgene.
4. By reacting benzene with difluoroacetic acid, followed by a reaction with carbon dioxide.
5. By reacting benzene with difluoromethyl chloroformate, followed by a reaction with phosgene.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,1-difluoro-2-isocyanatoethyl)benzene involves the reaction of 1,1-difluoroethane with phosgene to form 1,1-difluoro-2-chloroethyl isocyanate, which is then reacted with benzene in the presence of a base to yield the final product.", "Starting Materials": [ "1,1-difluoroethane", "Phosgene", "Benzene", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. 1,1-difluoroethane is reacted with phosgene in the presence of a catalyst to form 1,1-difluoro-2-chloroethyl isocyanate.", "2. The resulting 1,1-difluoro-2-chloroethyl isocyanate is then reacted with benzene in the presence of a base (e.g. sodium hydroxide) to yield (1,1-difluoro-2-isocyanatoethyl)benzene.", "3. The product can be purified through distillation or recrystallization." ] } | |
Numéro CAS |
2649014-69-5 |
Nom du produit |
(1,1-difluoro-2-isocyanatoethyl)benzene |
Formule moléculaire |
C9H7F2NO |
Poids moléculaire |
183.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



